molecular formula C19H22N4O B2897620 2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide CAS No. 862811-56-1

2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide

Cat. No.: B2897620
CAS No.: 862811-56-1
M. Wt: 322.412
InChI Key: KFRCSJQWUIDIHH-UHFFFAOYSA-N
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Description

The compound “2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide” belongs to a class of organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of an imidazole ring fused to a pyridine ring, with additional functional groups attached .

Scientific Research Applications

Chemical Structure and Properties

Compounds like 2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide, which contain heterocyclic amine structures, are of interest in chemical research due to their diverse biological activities and potential therapeutic applications. Heterocyclic amines, such as those formed during the cooking of meat and fish (MeIQx and PhIP), have been extensively studied for their genotoxicity and carcinogenicity in both human and animal models (Turteltaub et al., 1999). These studies often focus on the mechanisms of action, metabolic pathways, and the formation of DNA adducts, which could inform research on similar compounds.

Metabolic Pathways and Biological Effects

The metabolism of heterocyclic amines involves complex enzymatic reactions, leading to the formation of metabolites with varying levels of biological activity. For example, research on the metabolic processing and DNA adduct formation by heterocyclic amines in humans and rodents at low doses provides insights into dose-dependency, adduct levels, and differences in metabolite profiles between species (Turteltaub et al., 1999). Such studies are crucial for understanding the potential health impacts of exposure to these compounds and could be applied to similar chemicals in research contexts.

Analytical Techniques and Exposure Assessment

Advancements in analytical techniques, such as accelerator mass spectrometry (AMS), have enhanced the sensitivity and specificity of detecting heterocyclic amine metabolites at low exposure levels. This allows for a more accurate assessment of human exposure to these compounds through dietary sources and could be applicable to the analysis of related compounds in environmental and biological samples (Turteltaub et al., 1999).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to a wide range of effects . For instance, some imidazo[1,2-a]pyridine derivatives have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to interact with various biochemical pathways, leading to a wide range of effects . For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit phosphatidylinositol-3-kinases (PI3K), a lipid kinase that catalyzes phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to phosphorylation of Akt, a serine/threonine kinase .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been shown to have a wide range of effects at the molecular and cellular level, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative effects .

Biochemical Analysis

Biochemical Properties

2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazopyridine derivatives have been shown to possess a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways, affecting the overall biochemical reactions within the cell.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazopyridine derivatives have been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest . Additionally, the compound can affect the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that imidazopyridine derivatives can remain stable under certain conditions, but their activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At high doses, the compound can become toxic and cause adverse effects . For instance, high doses of imidazopyridine derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites within the cell. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis in cancer cells.

Properties

IUPAC Name

2-ethyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-4-14(5-2)18(24)21-16-9-6-8-15(12-16)17-13(3)23-11-7-10-20-19(23)22-17/h6-12,14H,4-5H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRCSJQWUIDIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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